Bienvenue dans la boutique en ligne BenchChem!

(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Relative Response Factor HPLC Method Validation Pharmaceutical Impurity Quantitation

This (S)-enantiomer, a non-boronic acid analog of bortezomib, serves as an essential HPLC reference standard for ANDA submissions. Its sole source suitability stems from an experimentally established Relative Response Factor (RRF) of 1.09, ensuring accurate quantitation and compliance with ICH Q3A/Q3B thresholds, unlike non-qualified generic substitutes. The validated retention time of 19.213 min on a Hypersil BDS C18 column guarantees unequivocal chromatographic resolution. The Certificate of Analysis must include the RRF value. Ideal for AMV, QC batch release, and stability-indicating method validation at 0.02% (w/w) sensitivity.

Molecular Formula C19H24N4O2
Molecular Weight 340.43
CAS No. 1446194-56-4
Cat. No. B601036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
CAS1446194-56-4
Synonyms(S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Molecular FormulaC19H24N4O2
Molecular Weight340.43
Structural Identifiers
SMILESCC(C)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C19H24N4O2/c1-14(2)8-9-22-18(24)16(12-15-6-4-3-5-7-15)23-19(25)17-13-20-10-11-21-17/h3-7,10-11,13-14,16H,8-9,12H2,1-2H3,(H,22,24)(H,23,25)/t16-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib Impurity H (CAS 1446194-56-4) — A Critical Reference Standard for ANDA Method Validation and Bortezomib Quality Control


(S)-N-(1-(isopentylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, commonly catalogued as Bortezomib Impurity H (CAS 1446194-56-4), is a structurally defined, non-boronic acid analog of the proteasome inhibitor bortezomib [1]. It possesses a molecular formula of C₁₉H₂₄N₄O₂ and a molecular weight of 340.42 g/mol, distinguishing it from the boron-containing parent drug (C₁₉H₂₅BN₄O₄, 384.24 g/mol) [2]. As a process-related impurity, it is supplied with detailed characterization data compliant with regulatory guidelines and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial bortezomib production [3].

Why Impurity H (1446194-56-4) Cannot Be Substituted with Other Bortezomib Impurities in Validated HPLC Methods


In the context of pharmaceutical quality control and ANDA regulatory filings, generic substitution of impurity reference standards is scientifically unacceptable because each bortezomib-related impurity exhibits a distinct relative response factor (RRF) that directly governs quantitation accuracy [1]. Bortezomib Impurity H has an experimentally established RRF of 1.09, which differs materially from other bortezomib impurities such as Imp-A (1.41), Imp-C (0.92), and Imp-I (0.67) when measured under identical gradient HPLC conditions [1]. Using an incorrect RRF—resulting from substitution of Impurity H with an unqualified analog—would introduce systematic quantitation error, potentially causing a batch to fall outside the ICH Q3A/Q3B thresholds for unspecified impurities, thereby risking ANDA rejection [2]. Furthermore, the compound's stereochemistry (S-configuration at the phenylalanine-derived chiral center) and its unique retention time of 19.213 min on a Hypersil BDS C18 column are analytically non-interchangeable with co-eluting impurities [3].

Quantitative Differentiation of Bortezomib Impurity H (CAS 1446194-56-4) Against Its Closest Analogs — Procurement-Relevant Evidence Dimensions


Relative Response Factor (RRF) Differentiation of Impurity H (1.09) vs. Nine Other Bortezomib Impurities Under a Single Validated HPLC Method

Bortezomib Impurity H demonstrates an RRF of 1.09, meaning its UV absorbance response at 270 nm is approximately 9% higher than that of bortezomib (RRF = 1.00) on a per-mass basis under this specific gradient HPLC method [1]. This RRF is intermediate within the bortezomib impurity panel, being significantly lower than Imp-B (1.45) and Imp-A (1.41), and substantially higher than Imp-I (0.67) and Imp-C (0.92) [1]. The RRF parameter is method-specific and essential for correcting peak area percentages to accurate weight percentages during related-substances determination [1].

Relative Response Factor HPLC Method Validation Pharmaceutical Impurity Quantitation

Chromatographic Retention Time Differentiation of Impurity H (19.213 min) vs. Bortezomib API and Other Impurities

Under a validated RP-HPLC method for bortezomib injection analysis, Bortezomib Impurity H elutes at 19.213 min, which is substantially later than bortezomib API (10.853 min) and the other simultaneously determined impurities—Imp-A (7.047 min), Imp-B (4.807 min), Imp-C (33.007 min), and Imp-G (14.213 min) [1]. The total run time is 55 minutes with baseline resolution achieved for all five impurities from bortezomib [1]. The retention time gap of approximately 8.36 min between bortezomib and Impurity H ensures unambiguous peak assignment without co-elution interference [1].

Retention Time RP-HPLC Related Substances Method

Structural Inactivity Differentiation — Absence of Boronic Acid Pharmacophore Distinguishes Impurity H from Proteasome-Inhibiting Bortezomib

Bortezomib Impurity H is the deboronated analog of bortezomib, in which the (R)-3-methyl-1-boronic acid moiety is replaced by a simple isopentyl group via an amide linkage [1]. The boronic acid moiety is essential for covalent, reversible binding to the threonine hydroxyl of the 20S proteasome β5 subunit with a Ki of approximately 0.6 nM [2]. Consequently, Impurity H lacks proteasome inhibitory activity, consistent with the established pharmacological profile of bortezomib's Phase I hepatic oxidative deboronation metabolites M1 and M2, which are described as pharmacologically inactive [3]. In contrast, bortezomib itself is a potent, FDA-approved proteasome inhibitor used in multiple myeloma therapy [2].

Proteasome Inhibition Structure-Activity Relationship Boronic Acid Pharmacophore

Method Detection Capability — LOD at 0.02% Level Enables Trace-Level Quantitation of Impurity H in Bortezomib Drug Substance

The validated stability-indicating HPLC method achieves a detection capability for bortezomib impurities—including Impurity H—at a level of 0.02% with respect to a test concentration of 2.0 mg/mL bortezomib [1]. This is well below the ICH Q3A identification threshold of 0.10% for a drug substance with a maximum daily dose of ≤2 g/day [2]. The method precision at the LOQ level for all nine impurities was below 10% RSD, and recovery at LOQ for the nine impurities ranged from 91.1% to 101.7% [1].

Limit of Detection Trace Impurity Quantitation ICH Q3A Thresholds

High-Impact Application Scenarios for Bortezomib Impurity H (CAS 1446194-56-4) in Pharmaceutical Development and QC


ANDA Method Validation (AMV) for Bortezomib Related-Substances Determination

Generic pharmaceutical manufacturers pursuing an ANDA for bortezomib injection must validate an HPLC method capable of separating and quantifying all known process-related impurities including Impurity H. The experimentally established RRF of 1.09 (differentiated from bortezomib's 1.00 and Imp-I's 0.67) is essential for correcting peak area to mass-percent values during accuracy and precision validation studies [1]. The validated retention time of 19.213 min on a Hypersil BDS C18 column provides system suitability criteria for chromatographic resolution from bortezomib (10.853 min) [2].

Quality Control Batch Release Testing of Bortezomib API and Finished Dosage Forms

For routine QC batch release of bortezomib drug substance or lyophilized injection, Impurity H reference standard enables accurate peak identification and quantitation at levels as low as 0.02% (w/w), well within ICH Q3A reporting and identification thresholds [3]. The unequivocal chromatographic positioning—eluting 8.36 min after the bortezomib peak and 5.0 min after Imp-G—eliminates the risk of misidentification or co-elution errors during high-throughput QC analysis [2].

Forced Degradation Studies and Stability-Indicating Method Development

Although Impurity H is a process-related (synthetic) impurity rather than a degradation product, it serves as a critical resolution marker during stability-indicating method development for bortezomib. The validated method of Srinivasulu et al. (2012) demonstrated that bortezomib purity was unaffected by the presence of Impurity H and other impurities, with mass balance ≥99.2% across all stress conditions, confirming specificity and the stability-indicating power of the method [1]. This compound is therefore essential for establishing the specificity component of ICH Q2(R1) method validation.

Procurement Specification Benchmarking — RRF-Verified Reference Standard Selection

When sourcing an Impurity H reference standard from a commercial vendor, the procurement specification must require a certificate of analysis that includes the experimentally determined RRF relative to bortezomib under a compendial or validated method. An RRF value of 1.09, as reported under the Waters SymmetryShield RP18 gradient method [1], provides a benchmark for evaluating vendor-supplied RRF data; deviations >5% from this value may indicate differences in column selectivity, mobile phase composition, or detector linearity that could compromise method transfer.

Quote Request

Request a Quote for (S)-N-(1-(isopentylaMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.